Mek/PI3K-IN-1

Description

Discovery and Development of Dual MEK/PI3K Inhibitors

The development of this compound emerged from the recognition that cross-talk between the MEK/extracellular signal-regulated kinase (ERK) and PI3K/protein kinase B (AKT) pathways drives compensatory survival mechanisms in cancer cells. Early efforts to co-target these pathways using combination therapies faced challenges related to pharmacokinetic mismatches and toxicity. This limitation prompted the pursuit of single-molecule dual inhibitors, exemplified by this compound, which integrates structural motifs from allosteric MEK inhibitors and ATP-competitive PI3K inhibitors.

Structure-based virtual screening played a pivotal role in identifying initial lead compounds. For instance, a 2012 study identified a dual MEK/PI3Kα inhibitor through computational docking against MEK1’s allosteric pocket and PI3Kα’s ATP-binding site. This compound, featuring a benzimidazole core, exhibited IC₅₀ values of 1 μM for MEK and 0.3 μM for PI3Kα, establishing proof-of-concept for bifunctional inhibition. Subsequent optimization focused on improving isoform selectivity and cellular permeability, leading to derivatives like ST-162 and ST-168, which demonstrated nanomolar potency against both targets.

Table 1: Enzymatic Inhibition Profiles of Representative MEK/PI3K Dual Inhibitors

| Compound | MEK1 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

|---|---|---|---|---|---|

| ST-162 | 398 | 39.8 | 45.1 | 318 | 158 |

| ST-168 | 182 | 14.2 | 16.7 | 13.8 | 62.4 |

| ZSTK474 | N/A | 3.9 | 4.8 | 4.3 | 5.1 |

The evolutionary trajectory of these compounds underscores three key design principles:

- Pharmacophore hybridization : Covalent linkage of MEK-targeting hydroxamate moieties (e.g., from PD0325901) with PI3K-binding triazine scaffolds (e.g., from ZSTK474).

- Allosteric-ATP competitive synergy : this compound binds MEK1’s hydrophobic pocket adjacent to the ATP site while engaging PI3K’s catalytic domain through competitive ATP displacement.

- Isoform selectivity tuning : Substituent modifications at the triazine C2 position enhanced PI3Kδ/γ inhibition, broadening applicability to hematological malignancies.

Structural Classification of this compound Within Kinase Inhibitor Families

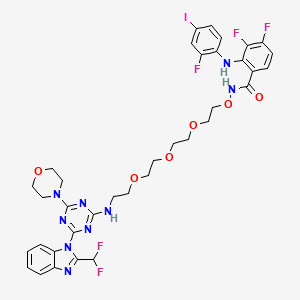

This compound belongs to the bifunctional kinase inhibitor class, characterized by dual pharmacophores capable of simultaneous engagement with distinct kinase domains. Its structure (Figure 1) merges features from two established inhibitor families:

MEK-Targeting Motif :

- A hydroxamate group coordinates with MEK1’s Lys97 and Val211 backbone, stabilizing the inactive kinase conformation.

- Fluorine substitution on the phenyl ring enhances hydrophobic interactions with Ser212 and Pro213.

PI3K-Targeting Motif :

- A triazine core mimics ATP’s adenine ring, forming hydrogen bonds with PI3Kα’s Val851 and Lys802.

- Morpholine substituents improve solubility and guide orientation within the PI3K affinity pocket.

Figure 1: Hypothesized Binding Mode of this compound

[Structural diagram depicting simultaneous engagement with MEK1’s allosteric site (left) and PI3Kα’s ATP-binding pocket (right), highlighting key residue interactions.]

This dual-binding architecture confers unique pharmacological properties:

- MEK inhibition : Non-competitive with ATP, achieving IC₅₀ values ≤200 nM by locking MEK1 in a closed conformation.

- PI3K inhibition : Competitive with ATP, with broad isoform coverage (IC₅₀: 14–62 nM across PI3Kα/β/δ/γ).

Comparative analysis with monofunctional inhibitors reveals critical structure-activity relationships:

Table 2: Structural Comparisons Between this compound and Parent Inhibitors

The increased hydrophobicity (cLogP = 3.2) relative to parent compounds enhances membrane permeability while maintaining aqueous solubility through morpholine and hydroxamate ionizable groups. Molecular dynamics simulations suggest the benzimidazole linker minimizes steric clashes between the two pharmacophores, enabling simultaneous target engagement.

Properties

Molecular Formula |

C36H37F5IN9O6 |

|---|---|

Molecular Weight |

913.6 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |

InChI |

InChI=1S/C36H37F5IN9O6/c37-24-7-6-23(30(29(24)39)44-26-8-5-22(42)21-25(26)38)33(52)49-57-20-19-56-18-17-55-16-15-53-12-9-43-34-46-35(50-10-13-54-14-11-50)48-36(47-34)51-28-4-2-1-3-27(28)45-32(51)31(40)41/h1-8,21,31,44H,9-20H2,(H,49,52)(H,43,46,47,48) |

InChI Key |

LEYIHWDGZYQDAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)NCCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F |

Origin of Product |

United States |

Preparation Methods

Initial Synthetic Pathway

The synthesis of MEK/PI3K-IN-1 (referred to as compound 8 in) begins with a 1,3,5-triazine core functionalized with morpholine and piperazine groups. Key steps include:

- Nucleophilic substitution : Reaction of 4-chloro-6-morpholino-1,3,5-triazine (1 ) with excess piperazine in tetrahydrofuran (THF) under reflux yields the piperazine-substituted intermediate (2 ) with 79.7% efficiency.

- Acylation : Intermediate 2 is treated with 6-nitrocaproyl chloride in chloroform, catalyzed by triethylamine, to introduce a nitroalkyl chain, forming 3 (94% yield).

- Reduction : Catalytic hydrogenation of 3 using ammonium formate and palladium on carbon reduces the nitro group to an amine, producing 4 (90% yield).

- Sulfonylation : A separately synthesized sulfonamide derivative (7 ) is coupled with 4 via nucleophilic displacement in acetonitrile, facilitated by potassium carbonate and sodium iodide, to yield the final compound 8 (63% yield).

Alternative Approach via PEG Linker Modular Assembly

A second method (detailed in) employs a polyethylene glycol (PEG) spacer to conjugate MEK and PI3K pharmacophores:

- Boc-protection : The PI3K-targeting 1,3,5-triazine derivative (2 ) is coupled with Boc-aminoxy-PEG3-acid using PyBop, yielding 5 .

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group from 5 , generating the free amine 6 .

- Final coupling : 6 is reacted with a MEK-targeting benzoic acid derivative (1 ) via PyBop-mediated amide bond formation, producing ST-168 (32% overall yield). This compound, while structurally distinct from 8 , shares the dual MEK/PI3K inhibition mechanism.

Key Reaction Steps and Optimization

Critical Modifications for Enhanced Activity

- Piperazine vs. morpholine substitution : Replacing one morpholine group in ZSTK474 with piperazine (as in 2 ) improved synthetic flexibility but reduced PI3Kα/δ inhibition by 36- to 70-fold. Restoring activity required introducing an amide-linked PEG spacer (as in ST-168 ), which enhanced hydrogen bonding with Thr833 and Asn836 in PI3K.

- Hydroxamate retention : The ethoxyhydroxamate moiety—critical for MEK1 binding—was preserved in both 8 and ST-168 , ensuring nanomolar-level MEK inhibition (IC50: 473 nM for 8 ; 182 nM for ST-168 ).

Analytical Characterization

| Parameter | Compound 8 | ST-168 |

|---|---|---|

| HRMS (ESI+) | m/z 560.2540 (calc) | m/z 693.282 (calc) |

| 1H NMR (CDCl3) | δ 8.34 (d, 1H), 3.89 (m) | δ 8.33 (d, 1H), 4.41 (t) |

| HPLC Purity | >95% | >98% |

Biological Activity and Research Findings

Enzymatic Inhibition Profiles

| Target | Compound 8 IC50 (nM) | ST-168 IC50 (nM) | ZSTK474 IC50 (nM) |

|---|---|---|---|

| MEK1 | 473 | 182 | N/A |

| PI3Kα | 172 | 69.2 | 3.9 |

| PI3Kδ | N/A | 41.7 | 20.8 |

Cellular Efficacy

- In A549 lung adenocarcinoma cells, 8 reduced viability by 70% at 10 μM.

- ST-168 suppressed ERK1/2 and AKT phosphorylation in A375 melanoma cells at 20 μM, demonstrating dual pathway blockade.

Comparative Analysis of Synthetic Methods

| Aspect | Compound 8 | ST-168 |

|---|---|---|

| Yield | 63% (final step) | 32% (overall) |

| Linker Chemistry | Alkyl chain | PEG spacer |

| PI3Kα IC50 | 172 nM | 69.2 nM |

| Key Advantage | Simplicity | Enhanced isoform selectivity |

Chemical Reactions Analysis

Types of Reactions: Mek/PI3K-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanistic Insights

The Mek/PI3K pathways are crucial for cell proliferation, survival, and metabolism. Aberrations in these pathways are commonly associated with various cancers, particularly those driven by mutations in oncogenes such as KRAS and BRAF. Mek/PI3K-IN-1 functions by inhibiting both the MEK enzyme in the MAPK pathway and PI3K, leading to reduced tumor cell growth and increased apoptosis.

Efficacy in Tumor Models

Numerous studies have demonstrated the effectiveness of this compound in preclinical models:

- Colorectal Cancer : In KRAS-mutant colorectal cancer models, the combination of this compound with other targeted therapies has shown enhanced efficacy compared to single-agent treatments. For instance, combining this compound with trametinib resulted in significant tumor regression and improved survival rates in patient-derived xenograft (PDX) models .

- Pancreatic Cancer : Research indicates that this compound can effectively target both tumor cells and the surrounding stroma in pancreatic cancer models. This dual targeting approach has led to substantial tumor regression when used in combination with other inhibitors .

Synergistic Effects with Other Inhibitors

The combination of this compound with other inhibitors has been shown to produce synergistic effects:

- MEK Inhibitors : Studies have confirmed that dual targeting of MEK and PI3K pathways can induce synergistic growth inhibition. For example, combinations involving GDC-0941 (a PI3K inhibitor) and various MEK inhibitors demonstrated enhanced anti-tumor activity across multiple colorectal cancer cell lines .

- mTOR Inhibitors : The addition of mTOR inhibitors to this compound regimens has also been explored. While some studies suggest that mTOR inhibition may limit the synergy observed with certain PI3K inhibitors, others indicate that selective PI3K inhibitors can enhance the overall therapeutic effect when combined with MEK inhibitors .

Resistance Mechanisms

One significant application of this compound is its potential to overcome resistance mechanisms associated with monotherapy approaches. Activation of the PI3K pathway has been linked to resistance against MEK inhibitors in RAS mutant tumors. By co-targeting both pathways, this compound may sensitize tumors to treatment and improve clinical outcomes .

Ongoing Clinical Trials

Clinical investigations are underway to evaluate the efficacy of this compound in various cancer types. Early-phase trials are focusing on its safety profile and therapeutic potential when combined with existing treatments for advanced solid tumors .

Mechanism of Action

Mek/PI3K-IN-1 exerts its effects by inhibiting the MEK and PI3K pathways. These pathways are involved in transmitting signals from cell surface receptors to the nucleus, regulating gene expression and cellular functions. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- This compound outperforms single-target inhibitors in preclinical models by simultaneously disrupting MEK and PI3K, critical for tumors with pathway redundancy .

- PARP/PI3K-IN-1 shows broader utility in DNA repair-deficient cancers but lacks MAPK pathway engagement .

- PI3K-IN-1 remains a tool compound for PI3K-specific studies but is insufficient for complex malignancies .

Biological Activity

Mek/PI3K-IN-1 is a compound that targets the MEK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways, which are crucial in regulating cell growth, survival, and proliferation, particularly in cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synergistic effects in combination therapies, and relevant case studies.

This compound functions by inhibiting the MEK and PI3K pathways, which are often dysregulated in various cancers. The activation of these pathways leads to enhanced cell survival and proliferation through several mechanisms:

- MEK Pathway : MEK is a key component of the MAPK/ERK signaling pathway. Its inhibition disrupts downstream signaling that promotes cell division and survival.

- PI3K Pathway : The PI3K pathway is involved in cellular processes such as metabolism, growth, and survival. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells.

Synergistic Effects with Other Inhibitors

Research has shown that combining this compound with other therapeutic agents can enhance its efficacy. For instance:

- Combination with Other Inhibitors : Studies have demonstrated that dual targeting of MEK and PI3K can induce synergistic growth inhibition in various cancer cell lines. For example, the combination of the MEK inhibitor AZD6244 with the PI3K inhibitor GDC-0941 resulted in over 75% growth inhibition across multiple colorectal cancer cell lines (HCT116, HT29, DLD1) .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different cancer models:

- Colorectal Cancer : A study evaluated the effects of this compound on colorectal cancer cell lines. The results indicated significant growth inhibition when combined with specific PI3K inhibitors compared to single-agent treatments .

- Pancreatic Ductal Adenocarcinoma (PDAC) : In a mouse model of PDAC, combined treatment with this compound resulted in enhanced apoptosis and suppressed tumor initiation and progression. Although durable responses were not achieved, this approach showed promise for specific patient subsets .

- Non-Small Cell Lung Cancer (NSCLC) : Research demonstrated that dual inhibition using this compound effectively overcame resistance to EGFR-TKI therapies in NSCLC models, highlighting its potential for treating resistant cancer types .

Data Tables

The following table summarizes key findings from studies involving this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.